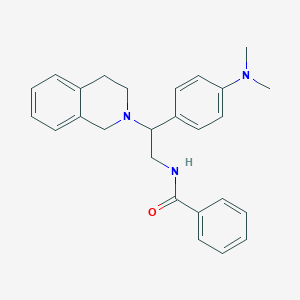
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is a hybrid of two well-known chemical classes, phenothiazine, and purine. Phenothiazines are widely used in the treatment of psychiatric disorders, while purines are known for their role in DNA and RNA synthesis. The combination of these two chemical classes has resulted in a compound that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer properties by inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone in lab experiments is its potent anti-cancer properties. This compound has shown promising results in various cancer cell lines and can be used as a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability.
Orientations Futures
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has shown promising results in various scientific studies. However, there is still much to be explored in terms of its potential applications. Some of the future directions for research on this compound include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Development of novel drug delivery systems to improve the bioavailability of this compound.
3. Exploration of the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases.
4. Investigation of the potential side effects of this compound in animal models.
Conclusion:
In conclusion, 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has shown promising results in various scientific studies. This compound has potent anti-cancer properties and can be used as a potential therapeutic agent for cancer treatment. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound and to develop novel drug delivery systems to improve its bioavailability.
Méthodes De Synthèse
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves a two-step reaction. The first step involves the reaction of 10-chlorophenothiazine with potassium thioacetate to form 10-(thioacetate)phenothiazine. The second step involves the reaction of 10-(thioacetate)phenothiazine with 6-mercaptopurine in the presence of potassium carbonate to form 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone.
Applications De Recherche Scientifique
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYGWJLCVDTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)

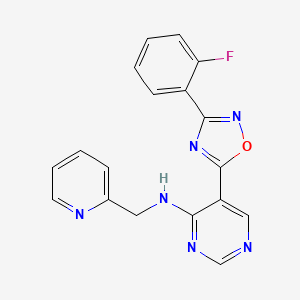
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
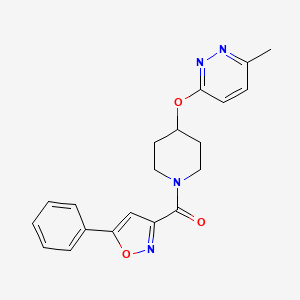


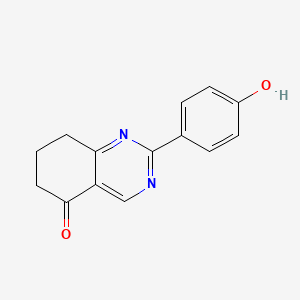
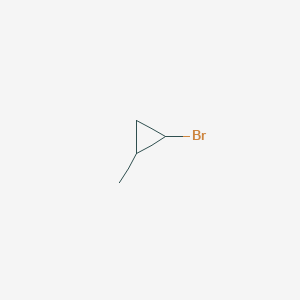
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)
